molecular formula C30H30FN5O2S B2518276 4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide CAS No. 393870-75-2

4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B2518276
CAS No.: 393870-75-2
M. Wt: 543.66
InChI Key: QUOIVYYKWSTCJN-UHFFFAOYSA-N
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Description

The compound 4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide is a benzamide derivative featuring a 1,2,4-triazole core substituted with:

  • A 4-fluorophenyl group at position 2.
  • A sulfanyl-linked oxoethyl-indole moiety at position 3.
  • A tert-butyl benzamide group attached via a methylene bridge at position 2.

Properties

IUPAC Name

4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN5O2S/c1-30(2,3)22-10-8-21(9-11-22)28(38)32-18-26-33-34-29(36(26)24-14-12-23(31)13-15-24)39-19-27(37)35-17-16-20-6-4-5-7-25(20)35/h4-15H,16-19H2,1-3H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOIVYYKWSTCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multi-step organic synthesisCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Triazole-Based Derivatives with Sulfanyl Linkages

(a) 4-(4-X-phenylsulfonyl)phenyl-1,2,4-triazole Derivatives ()

These compounds share the 1,2,4-triazole core but differ in substituents:

  • Position 4 : Aryl sulfonyl groups (e.g., 4-fluorophenyl, 4-chlorophenyl).
  • Position 5 : Thione or thiol tautomers linked to phenyl or halogenated aryl groups.
Property Target Compound Triazole Derivatives [7–9] ()
Triazole Substitution 4-(4-fluorophenyl), 5-sulfanyl 4-(aryl sulfonyl), 5-thione/thiol
Tautomerism Not reported Exists as thione tautomers (confirmed via IR)
Key Functional Groups Indole-oxoethyl, tert-butyl Sulfonyl, halogenated aryl
(b) 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide ()
  • Shares the tert-butylphenyl-triazole-sulfanyl-acetamide scaffold.
  • Differences:
    • Acetamide vs. Benzamide : The target compound’s benzamide group may confer stronger π-π stacking interactions.
    • Indole vs. Methylphenyl : The indole moiety in the target compound could enhance binding to aromatic residues in biological targets.

Benzamide Derivatives with Heterocyclic Moieties

(a) 4-tert-butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide ()
  • Shared Features :
    • tert-butyl benzamide backbone.
    • Sulfamoyl linkage to a heterocycle (thiazole vs. triazole-indole).
  • Key Differences :
    • The target compound’s triazole-indole system may offer broader hydrogen-bonding capabilities than the thiazole group.
(b) 4-tert-butyl-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide ()
  • Structural Overlaps :
    • tert-butyl benzamide group.
    • Fluorophenyl substituent.
  • Divergences :
    • Thiadiazole-triazole vs. Triazole-indole : The thiadiazole ring in ’s compound may increase metabolic stability compared to the indole-oxoethyl chain.
    • Molecular Weight : 450.5 () vs. ~550–600 (estimated for the target compound), suggesting differences in solubility and bioavailability.

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • tert-butyl and Fluorophenyl Groups : Increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.

Tautomerism and Stability

  • Unlike ’s triazole-thiones, the target compound’s triazole exists in a fixed form due to alkylation at the sulfur atom, preventing tautomerism .

Biological Activity

4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound notable for its unique structural features, which include an indole moiety, an oxadiazole ring, and a benzamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Composition

The compound's structure can be broken down into several key components:

Component Description
Indole Moiety Associated with various pharmacological effects and biological interactions.
Oxadiazole Ring Enhances binding affinity and stability, potentially increasing biological activity.
Benzamide Group Provides additional functional properties that may influence pharmacodynamics.

The biological activity of this compound is primarily attributed to its structural components. The indole moiety may interact with various biological receptors influencing pathways related to inflammation, cancer progression, and neuroprotection. The oxadiazole ring could enhance binding affinity to specific targets, making it a candidate for drug development against diseases influenced by autotaxin and other molecular targets.

Biological Activity and Research Findings

Research studies have indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Initial findings suggest that the compound exhibits antimicrobial properties against various pathogens. Testing has shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Anticancer Properties : The indole structure is often linked with anticancer activity. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier may confer neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of compounds structurally similar to this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of compounds derived from indole and oxadiazole derivatives. Results indicated significant inhibition of bacterial growth at concentrations as low as 100 µg/mL against S. aureus and E. coli.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that similar compounds could induce apoptosis in breast cancer cell lines (MCF7) through caspase activation pathways. The effectiveness was attributed to the indole moiety's interaction with specific apoptotic receptors.

Future Directions

Further research is warranted to elucidate the precise mechanisms of action and potential therapeutic benefits of this compound. Areas for future investigation include:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety profiles.

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